2,2'-((3-Fluorophenyl)methylene)dipyridine
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Overview
Description
2,2’-((3-Fluorophenyl)methylene)dipyridine is an organic compound characterized by the presence of a fluorophenyl group attached to a methylene bridge, which in turn is connected to two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Fluorophenyl)methylene)dipyridine typically involves the condensation of 3-fluorobenzaldehyde with 2,2’-dipyridylmethane. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2,2’-((3-Fluorophenyl)methylene)dipyridine can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-Fluorophenyl)methylene)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2’-((3-Fluorophenyl)methylene)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its potential photophysical properties.
Medicine: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,2’-((3-Fluorophenyl)methylene)dipyridine exerts its effects depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the fluorophenyl group, making it less sterically hindered and potentially less selective in coordination chemistry.
4,4’-((3-Fluorophenyl)methylene)dipyridine: Similar structure but with different substitution pattern, which can affect its electronic properties and reactivity.
2,2’-((4-Fluorophenyl)methylene)dipyridine: Similar to the target compound but with the fluorine atom in a different position, potentially altering its chemical behavior.
Uniqueness
2,2’-((3-Fluorophenyl)methylene)dipyridine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in coordination chemistry
Properties
Molecular Formula |
C17H13FN2 |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)-pyridin-2-ylmethyl]pyridine |
InChI |
InChI=1S/C17H13FN2/c18-14-7-5-6-13(12-14)17(15-8-1-3-10-19-15)16-9-2-4-11-20-16/h1-12,17H |
InChI Key |
HBZMIKRDBFIZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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